molecular formula C26H38O12 B1516683 Jasminin

Jasminin

Cat. No.: B1516683
M. Wt: 542.6 g/mol
InChI Key: NRVMCZSNPIHCNL-ZXBYIYPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jasminin is a natural compound extracted from jasmine leaves (Jasminum spp.) that is of growing interest in pharmacological and virology research . Studies indicate that its primary research value lies in its immunomodulatory and antiviral effects. This compound has been shown to stimulate the production of endogenous Tumor Necrosis Factor-alpha (TNF-α) in macrophages, a key cytokine in the immune response . The underlying mechanism for this action involves the activation of intracellular signaling pathways, including PI3K/Akt, MAPKs, and NF-κB, leading to the expression of TNF-α . The TNF-α induced by this compound has demonstrated a significant anti-HSV-1 (Herpes Simplex Virus type 1) effect in vitro, highlighting its potential as a subject for investigating novel antiviral therapeutics . The compound offers researchers a tool to explore TNF-α-mediated immune responses and host-directed antiviral strategies. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this product with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H38O12

Molecular Weight

542.6 g/mol

IUPAC Name

(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-15-[(2R)-1-hydroxypropan-2-yl]-17-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione

InChI

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3/b13-4+/t11-,12+,14-,15-,16+,18+,19+,21+,22-,23+,25-,26-/m0/s1

InChI Key

NRVMCZSNPIHCNL-ZXBYIYPESA-N

Isomeric SMILES

C/C=C/1\[C@@H]2CC(=O)OC[C@@H]3[C@H]([C@@H](C[C@H]3[C@@H](C)CO)OC(=O)C2=CO[C@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Canonical SMILES

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C

Origin of Product

United States

Occurrence and Biosynthetic Pathways of Jasminin

Distribution of Jasminin (B1164225) within Biological Systems

Jasmonates are widely distributed throughout the plant kingdom, from algae and mosses to higher plants. nih.govnih.gov They are also produced by certain fungi, such as Fusarium oxysporum and Aspergillus niger. nih.govnih.gov In plants, jasmonates are found in various tissues, with higher concentrations typically observed in reproductive tissues and flowers. youtube.com The volatile nature of some jasmonates, like methyl jasmonate, contributes to the characteristic fragrance of jasmine flowers (Jasminum species). nih.govoola-lab.com

Table 1: Distribution of Jasmonates in Biological Systems

Kingdom Organism Examples Primary Location/Function
Plantae Jasminum species (Jasmine), Arabidopsis thaliana, Tomato, Tobacco Flowers, reproductive tissues, leaves; involved in defense and development. nih.govwikipedia.org
Fungi Fusarium oxysporum, Aspergillus niger, Botryodiplodia theobromae Culture filtrates; biological function not fully understood. nih.gov
Algae Red algae (Chondrus crispus), Green algae Present, though biosynthetic pathways may differ. nih.govoup.com

Precursor Identification in this compound Biosynthesis

The biosynthesis of jasmonates begins with the polyunsaturated fatty acid, α-linolenic acid (α-LeA), which is released from chloroplast membranes. uni-hohenheim.denih.gov This initial step is a critical control point in the pathway, as the availability of free α-LeA dictates the rate of jasmonate production. In some cases, the 16-carbon fatty acid, hexadecatrienoic acid, can also serve as a precursor. nih.gov

Table 2: Key Precursors in Jasmonate Biosynthesis

Precursor Chemical Formula Cellular Location Role
α-Linolenic Acid (α-LeA) C18H30O2 Chloroplast Membranes The primary substrate for the octadecanoid pathway. youtube.commdpi.com
13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) C18H30O4 Chloroplasts An intermediate formed from the oxidation of α-LeA. oup.com
cis-(+)-12-oxophytodienoic acid (OPDA) C18H28O3 Chloroplasts A key cyclic intermediate that is a precursor to jasmonic acid. uni-hohenheim.deoup.com

Enzymatic Mechanisms and Catalytic Steps in this compound Formation

The formation of jasmonates from α-linolenic acid is a multi-step enzymatic process that occurs in both the chloroplasts and peroxisomes. uni-hohenheim.denih.gov

The key enzymatic steps are:

Lipoxygenase (LOX): In the chloroplast, LOX catalyzes the introduction of molecular oxygen into α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). uni-hohenheim.deresearchgate.net

Allene (B1206475) Oxide Synthase (AOS): Also in the chloroplast, AOS converts 13-HPOT into an unstable allene oxide. uni-hohenheim.deresearchgate.net

Allene Oxide Cyclase (AOC): This chloroplast-localized enzyme catalyzes the cyclization of the allene oxide to form cis-(+)-12-oxophytodienoic acid (OPDA). uni-hohenheim.deresearchgate.net

OPDA Reductase (OPR): OPDA is then transported to the peroxisome, where OPR reduces the cyclopentenone ring to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). uni-hohenheim.deoup.com

β-Oxidation: The final steps in the formation of jasmonic acid occur via a series of β-oxidation reactions within the peroxisome, which shorten the carboxylic acid side chain. uni-hohenheim.denih.gov This involves the enzymes Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT). uni-hohenheim.de

From jasmonic acid, a variety of other jasmonates can be formed, including the fragrant methyl jasmonate and cis-jasmone. oup.comwikipedia.org

Table 3: Enzymes in the Jasmonate Biosynthetic Pathway

Enzyme Abbreviation Cellular Location Catalytic Function
Lipoxygenase LOX Chloroplast Oxygenation of α-linolenic acid. nih.govresearchgate.net
Allene Oxide Synthase AOS Chloroplast Formation of an unstable allene oxide. nih.govresearchgate.net
Allene Oxide Cyclase AOC Chloroplast Cyclization to form OPDA. nih.govresearchgate.net
OPDA Reductase OPR Peroxisome Reduction of the cyclopentenone ring of OPDA. uni-hohenheim.deoup.com
Acyl-CoA Oxidase ACX Peroxisome First step of β-oxidation. uni-hohenheim.de
Multifunctional Protein MFP Peroxisome Enoyl-CoA hydratase and β-hydroxy-acyl-CoA dehydrogenase activities. uni-hohenheim.de
3-ketoacyl-CoA Thiolase KAT Peroxisome Thiolytic cleavage in the final step of β-oxidation. nih.gov

Genetic Regulation and Transcriptomic Profiling of Biosynthetic Pathways

The biosynthesis of jasmonates is tightly regulated at the genetic level, often in response to developmental cues and environmental stresses. nih.gov The expression of genes encoding the biosynthetic enzymes is a key control point.

Transcriptomic studies, particularly in model plants like Arabidopsis thaliana and in Jasminum sambac (jasmine), have provided insights into the regulation of this pathway. nih.govbiorxiv.orgnih.gov For instance, in J. sambac, the expression of genes such as AOS, AOC, MFP, and KAT has been shown to be higher in flower buds, while genes involved in later steps like OPR, OPCL, and ACX are more highly expressed in full-bloom flowers. biorxiv.org

Several transcription factors, including those from the MYB, bHLH, and WRKY families, are involved in regulating the expression of jasmonate biosynthetic genes. nih.govfrontiersin.org The expression of these regulatory genes can be influenced by other plant hormones, leading to complex cross-talk and fine-tuning of jasmonate production. nih.gov

Comparative Biosynthetic Analysis Across Different Biological Sources

While the core jasmonate biosynthetic pathway is conserved across many plant species, there are notable differences, particularly when comparing plants and fungi. nih.govbohrium.com

In most plants, the initial steps of the pathway leading to OPDA occur in the chloroplasts. uni-hohenheim.de Fungi, lacking chloroplasts, must have a different subcellular organization for these reactions. researchgate.net While fungi possess orthologs of key biosynthetic enzymes like LOX, AOS, and AOC, their substrate specificities and downstream modifications can differ from their plant counterparts. researchgate.net

Furthermore, the diversity of jasmonate structures produced can vary significantly between organisms. Fungi, for example, are capable of producing a wide array of jasmonate derivatives, some of which are not found in plants. nih.gov

Comparative genomic studies have revealed variations in the number of genes encoding jasmonate biosynthetic enzymes. For instance, the Jasminum sambac genome contains more genes related to jasmonate biosynthesis compared to Arabidopsis thaliana, with key genes like OPR, OPCL, AOS, and KAT showing evidence of duplication. nih.gov This gene duplication may contribute to the specialized and abundant production of jasmonates in jasmine flowers.

Advanced Methodologies for Jasminin Isolation and Purification

Chromatographic Techniques for High-Purity Jasminin (B1164225) Isolation

Chromatography remains the principal methodology for the purification of natural products. For a polar glycoside like this compound, a multi-step chromatographic approach is often necessary to achieve the desired level of purity.

Preparative High-Performance Liquid Chromatography (HPLC) Applications

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of target compounds from complex mixtures, offering high resolution and efficiency. The development of a preparative HPLC method for this compound isolation typically begins with analytical scale experiments to optimize the separation conditions.

Research on the isolation of secoiridoid glycosides from the Oleaceae family, which includes the Jasminum genus, provides a solid foundation for developing a preparative HPLC method for this compound. For instance, a study on the isolation of iridoid glycosides from Gardenia jasminoides utilized a two-dimensional preparative HPLC system, which significantly enhanced the separation efficiency and sample loading capacity. nih.gov In such a system, a preliminary separation is performed on one column, and specific fractions are then automatically transferred to a second column with a different selectivity for further purification. This approach allows for the isolation of multiple compounds with high purity in a single run. nih.gov

For the purification of this compound, a reversed-phase C18 column is commonly employed due to the polar nature of the glycoside. The mobile phase typically consists of a gradient of methanol (B129727) or acetonitrile (B52724) in water, often with the addition of a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. nih.gov The selection of an appropriate gradient is crucial for resolving this compound from other structurally similar compounds present in the crude extract.

Table 1: Illustrative Preparative HPLC Parameters for Secoiridoid Glycoside Purification

Parameter Condition Reference
Column Reversed-phase C18 (e.g., 250 x 20 mm, 5 µm) nih.gov
Mobile Phase A Water with 0.1% Phosphoric Acid nih.gov
Mobile Phase B Methanol nih.gov
Gradient 28% B for 8 min, then 35% B for 7 min nih.gov
Flow Rate 1.0 mL/min (analytical) to be scaled up nih.gov
Detection UV at 240 nm nih.gov

| Purity Achieved | >99% | nih.gov |

Countercurrent Chromatography and Supercritical Fluid Extraction

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample. This method is particularly well-suited for the separation of polar compounds like secoiridoid glycosides. The choice of a suitable biphasic solvent system is the most critical step in developing a CCC method. For the separation of oleuropein, a secoiridoid glycoside structurally related to this compound, a solvent system of n-butanol/ethyl acetate/methanol/water has been successfully employed. researchgate.net The separation is achieved based on the differential partitioning of the compounds between the two immiscible liquid phases. High-speed counter-current chromatography (HSCCC) has been shown to be an efficient one-step method for the preparative separation of iridoid glycosides, yielding high-purity compounds. nih.gov

Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO2) is a green technology that has been explored for the extraction of various natural products. While SC-CO2 is nonpolar, its solvating power can be modified by the addition of a polar co-solvent, such as methanol or ethanol (B145695), making it suitable for the extraction of more polar compounds like glycosides. nih.gov Research on the SFE of jasmine essential oil has been conducted, though the focus has been on the volatile, non-polar constituents. nih.gov However, studies on the SFE of other iridoid glycosides, such as aucubin, have demonstrated that with the right co-solvent and optimized conditions of pressure and temperature, SFE can be an effective method for their extraction. nih.gov This suggests that SFE could be a viable initial extraction step for this compound, potentially offering higher selectivity compared to conventional solvent extraction.

Table 2: Exemplary Conditions for Advanced Separation Techniques for Secoiridoid Glycosides

Technique Parameter Condition Reference
Countercurrent Chromatography (CCC) Solvent System Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v) nih.gov
Apparatus Model TBE300A HSCCC nih.gov
Revolution Speed 850 rpm nih.gov
Flow Rate 1.5 mL/min nih.gov
Supercritical Fluid Extraction (SFE) Solvent Supercritical CO2 with water-ethanol mixture (1 + 3, v/v) as co-solvent nih.gov
Pressure 26 MPa nih.gov
Temperature 55 °C (extraction), 30 °C (separation) nih.gov

Membrane-Based Separation Technologies

Membrane-based separation technologies, such as ultrafiltration (UF) and nanofiltration (NF), are increasingly being used in the purification of natural products. steviashantanu.com These pressure-driven processes separate molecules based on their size and molecular weight. For the purification of glycosides, a multi-step membrane filtration process can be employed.

Initially, microfiltration can be used to remove suspended solids and microorganisms from the crude extract. The clarified permeate is then subjected to ultrafiltration, which can separate macromolecules like proteins and polysaccharides. The permeate from the UF step, enriched with smaller molecules including this compound, can then be processed by nanofiltration. Nanofiltration membranes have a smaller pore size and can retain glycosides while allowing salts and smaller organic molecules to pass through in the permeate. This process not only purifies the glycosides but also concentrates them. Research on the purification of steviol (B1681142) glycosides has demonstrated the effectiveness of an integrated membrane process involving UF and NF to achieve high purity. steviashantanu.com

Crystallization and Recrystallization for Enhanced Purity

Crystallization is a highly effective method for achieving a high degree of purity for solid compounds. After chromatographic purification, the fractions containing this compound are concentrated, and a suitable solvent or solvent system is used to induce crystallization. The principle of crystallization relies on the lower solubility of the compound of interest in the chosen solvent at a lower temperature, leading to the formation of a crystalline solid, while impurities remain in the solution.

The selection of the crystallization solvent is critical and is often determined empirically. A good solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at a lower temperature. Common solvent systems for the crystallization of polar compounds include ethanol, methanol, acetone, ethyl acetate, and mixtures of these with water or non-polar solvents like hexane. core.ac.uk For secoiridoid glycosides, recrystallization from methanol or ethanol has been reported. nih.gov The process may involve dissolving the concentrated this compound fraction in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals. The purity of the resulting crystals can be further enhanced by one or more subsequent recrystallization steps.

Evaluation of Isolation Efficiency and Purity Assessment in Research

The efficiency of an isolation protocol is evaluated based on the yield and purity of the final product. The yield is calculated as the weight of the purified compound obtained from a given amount of starting plant material. The purity of the isolated this compound is assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for purity assessment. nih.gov The purity is typically determined by calculating the peak area percentage of the target compound in the chromatogram. A high-purity sample will show a single major peak corresponding to this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool for determining the absolute purity of a compound. nih.gov In qNMR, an internal standard with a known concentration is added to the sample, and the purity of the target compound is calculated by comparing the integral of a specific signal from the analyte to that of the internal standard. This method provides a direct measurement of purity and is not dependent on the response factor of the detector as in HPLC. nih.gov

The identity and structure of the purified this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, and 2D NMR experiments). nih.gov

Table 3: Methods for Purity Assessment of this compound

Technique Principle Information Obtained Reference
HPLC-DAD Chromatographic separation and UV-Vis detection Relative purity based on peak area percentage nih.gov
qNMR Comparison of signal integrals to an internal standard Absolute purity nih.gov
Mass Spectrometry (MS) Measurement of mass-to-charge ratio Molecular weight confirmation nih.gov

| NMR Spectroscopy | Analysis of nuclear magnetic resonance | Structural elucidation and confirmation | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Jasminin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is a cornerstone technique in organic structure elucidation, providing detailed insights into the carbon-hydrogen framework and the relative positions of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for assigning signals and establishing connectivity.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the types of protons and carbons present in the molecule and their chemical environments. The chemical shifts in these spectra are indicative of the functional groups and hybridization states of the atoms bhu.ac.in.

Two-dimensional NMR techniques offer more detailed connectivity information.

COSY (Correlation Spectroscopy) experiments reveal correlations between protons that are spin-coupled to each other, typically through two or three bonds. This helps in establishing proton-proton coupling networks and identifying adjacent protons within the molecule zu.edu.pksdsu.eduyoutube.com.

HSQC (Heteronuclear Single Quantum Correlation) spectroscopy correlates protons with the carbons to which they are directly attached (one-bond correlations). This experiment is crucial for assigning proton signals to their corresponding carbons zu.edu.pksdsu.eduyoutube.comhyphadiscovery.com.

While general applications of these NMR techniques in structural elucidation are well-documented zu.edu.pksdsu.eduyoutube.comhyphadiscovery.comwisc.edufrontiersin.org, specific, detailed 1D and 2D NMR spectral data (such as chemical shifts and coupling constants) for jasminin (B1164225) were not found in the provided search results. However, early work indicated that NMR data was used to understand the environment of functional groups and the relationships between hydroxyl groups in this compound jst.go.jp.

Stereochemical Assignment through Chiral NMR Reagents

Determining the stereochemistry of a chiral molecule like this compound is critical for defining its complete structure. While standard NMR in achiral solvents can distinguish diastereomers due to their different physical properties and thus different NMR spectra stereoelectronics.orglibretexts.org, it typically cannot differentiate enantiomers as they have identical NMR spectra in achiral environments libretexts.org.

Chiral NMR reagents can be employed to assign the absolute stereochemistry of chiral centers. These reagents interact differently with each enantiomer, forming transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum bhu.ac.inlibretexts.orgtcichemicals.com. By analyzing the chemical shift differences induced by the chiral reagent, the enantiomeric excess and, in some cases, the absolute configuration of the stereocenters can be determined libretexts.orgtcichemicals.com. Common chiral shift reagents include lanthanide complexes bhu.ac.inlibretexts.org.

Specific research findings detailing the application of chiral NMR reagents for the stereochemical assignment of this compound were not available in the provided search results.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which is essential for determining its elemental composition or molecular formula researchgate.netmiamioh.edu. This is a crucial first step in structural elucidation, confirming or refining the molecular formula suggested by other techniques.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. The fragmentation pattern provides valuable information about the substructures and connectivity within the molecule researchgate.netmiamioh.edudeepdyve.comresearchgate.netacs.org. By analyzing the masses of the fragment ions and their relationships to the precursor ion, chemists can deduce the presence of specific functional groups and structural motifs researchgate.netmiamioh.eduresearchgate.net. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), can be used to break down the molecule in a controlled manner nih.gov.

MS/MS is widely used in the identification of natural products, including glycosides and flavonoids, by analyzing characteristic neutral losses and fragment ions corresponding to sugar moieties or aglycone fragments researchgate.netacs.org. While HRMS and MS/MS have been applied in the characterization of compounds from Jasminum sambac, including the identification of this compound acs.org, detailed MS/MS fragmentation data specifically for this compound was not found in the provided search results.

Ion Mobility Mass Spectrometry for Conformational Insights

Ion Mobility Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in addition to their mass-to-charge ratio chromatographyonline.comwaters.cominstruct-eric.orgnih.gov. Ions are propelled through a buffer gas, and their drift time is related to their collision cross-section (CCS), which is a measure of their three-dimensional structure chromatographyonline.comwaters.com.

IM-MS can be particularly useful for separating isomers and conformers that have the same mass but different shapes chromatographyonline.comwaters.cominstruct-eric.orgnih.gov. By providing an additional dimension of separation orthogonal to traditional chromatography and mass analysis, IM-MS can enhance the confidence in compound identification and provide insights into the conformational flexibility of a molecule in the gas phase chromatographyonline.comwaters.cominstruct-eric.org. The measured collision cross-section values can also be compared to theoretical values calculated for proposed structures, aiding in structural confirmation chromatographyonline.comwaters.com.

While IM-MS is a powerful tool for structural analysis and isomer separation nih.govchromatographyonline.comwaters.cominstruct-eric.orgnih.gov, research specifically detailing the application of ion mobility mass spectrometry to this compound was not found in the provided search results.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule edinst.comgammadata.seacs.org. These techniques measure the vibrations of molecular bonds when exposed to infrared light (IR) or monochromatic light (Raman) edinst.com.

IR spectroscopy measures the absorption of infrared light at specific frequencies corresponding to the vibrational modes of different functional groups. This technique is particularly sensitive to changes in dipole moment during vibration edinst.comacs.org. Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), carbon-carbon double bonds (C=C stretch), and other functional groups gammadata.seindexcopernicus.com.

Raman spectroscopy measures the inelastic scattering of light, which occurs when photons interact with molecular vibrations that cause a change in polarizability edinst.comacs.org. Raman spectroscopy is often more sensitive to vibrations involving nonpolar bonds and can provide information complementary to IR spectroscopy edinst.comacs.org.

Early characterization of this compound utilized IR spectral data, which, along with UV and NMR data, suggested the presence of a lactone, an ethylidene group, and a hydroxyl group jst.go.jp. While a study on Jasminum multiflorum leaves mentioned characteristic IR bands for isolated compounds, including those indicating O-H, C-C (aromatic), and C-O stretches indexcopernicus.com, specific detailed IR or Raman spectral data for this compound itself were not found in the provided search results. However, the general principles of IR and Raman spectroscopy make them valuable tools for confirming the presence of key functional groups in the this compound structure.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography is a powerful technique for determining the three-dimensional structure of crystalline compounds at the atomic level. For chiral molecules, it is particularly valuable for establishing the absolute stereochemistry, which refers to the precise spatial arrangement of atoms, including the configuration at stereocenters. researchgate.netnih.govsoton.ac.uk The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion (also known as resonant scattering), which causes small differences in the intensity of diffracted X-rays for certain pairs of reflections (Bijvoet pairs). researchgate.netnih.gov Analysis of these intensity differences allows for the differentiation between enantiomers. researchgate.netnih.gov

The process typically involves obtaining a high-quality single crystal of the compound. researchgate.net The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. researchgate.net The angles and intensities of the diffracted beams are used to compute an electron density map, from which the positions of the atoms can be determined. For absolute stereochemistry determination, the presence of heavier atoms (those beyond oxygen) generally enhances the anomalous dispersion effect, making the determination more straightforward, although methods exist for light-atom organic compounds. researchgate.netsoton.ac.uk The reliability of the absolute configuration determined by X-ray crystallography is often assessed using the Flack parameter or the Hooft parameter. nih.govchem-soc.si A value of the Flack parameter close to zero typically indicates that the assigned absolute configuration is correct, while a value close to one suggests the inverted structure. nih.gov

Beyond absolute stereochemistry, X-ray crystallography provides detailed information about the crystal packing, including unit cell dimensions, space group symmetry, and intermolecular interactions such as hydrogen bonding and van der Waals forces. This crystal structure information is essential for a complete understanding of the solid-state properties of the compound.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left and right circularly polarized light by a substance. catalysis.blogrsc.org This technique is specifically sensitive to chiral molecules and provides valuable information about their chiroptical properties, including electronic transitions in chiral chromophores and the conformation of the molecule in solution. catalysis.blogresearchgate.netrsc.org

The CD spectrum is typically plotted as the differential molar absorption (Δε) or ellipticity (θ) as a function of wavelength. Characteristic features in a CD spectrum, known as Cotton effects, appear in the regions of electronic absorption bands of chiral chromophores or chromophores in a chiral environment. A positive Cotton effect corresponds to greater absorption of left circularly polarized light, while a negative Cotton effect indicates greater absorption of right circularly polarized light. catalysis.blog

CD spectroscopy is widely used for determining the absolute configuration of chiral molecules, especially when combined with computational methods that predict CD spectra for different possible stereoisomers. rsc.org By comparing the experimental CD spectrum with calculated spectra, the correct absolute configuration can often be assigned. rsc.org Furthermore, CD spectroscopy can be used to study conformational changes of chiral molecules in response to environmental factors or interactions with other molecules. catalysis.blogresearchgate.net

Synthetic Chemistry Approaches to Jasminin and Its Analogs

Total Synthesis Strategies and Stereoselective Pathways

Total synthesis aims to construct the target molecule from simple, readily available precursors. For complex natural products like Jasminin (B1164225), this often involves multi-step sequences with careful control over reaction conditions to achieve the desired structural features and stereochemistry. Stereoselective pathways are crucial in total synthesis to ensure the formation of specific stereoisomers, which can have different biological activities.

Research into the synthesis of jasmonoides, a class of compounds that includes structures related to this compound, has explored various total synthesis strategies. One approach involves the use of furan (B31954) derivatives as starting materials. For instance, 5-methylfuraldehyde, obtained from methylfuran, can be a key intermediate. mdpi.com Grignard reactions followed by rearrangement have been employed in the synthesis of jasmone (B1672801) and dihydrojasmone. mdpi.com

Another strategy in the synthesis of related complex molecules involves ring-closing olefin metathesis (RCM) to form cyclic structures. researchgate.netnih.govacs.org This reaction can be critical for assembling the core ring systems found in this compound and its analogs. Stereoselective RCM can be influenced by factors such as the protecting groups used on the precursor molecule. researchgate.net

Aldol (B89426) additions are also prominent reactions in the total synthesis of complex natural products, contributing to the formation of carbon-carbon bonds and setting stereocenters. nih.govacs.orgkose-cosmetology.or.jprsc.org Titanium-mediated aldol additions have been reported as efficient and stereoselective methods. kose-cosmetology.or.jprsc.org

Enantioselective Synthesis for Chiral this compound Forms

Many natural products, including those related to this compound, exist as specific enantiomers, which often possess distinct biological properties. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is typically achieved using chiral catalysts, reagents, or auxiliaries, or by employing asymmetric reaction conditions.

Asymmetric methodologies, such as asymmetric transfer hydrogenation, Corey-CBS reduction, enzymatic resolution, and 1,4-addition, have been discussed in the context of synthesizing chiral jasmonates and their analogs. chimia.ch Organocatalysis and transition metal catalysis, particularly palladium-catalyzed reactions, have also been explored for enantioselective transformations, including asymmetric cycloadditions and annulation reactions, which could be relevant to the synthesis of chiral this compound forms. rsc.orgacs.orgacs.org

The synthesis of chiral compounds often relies on introducing chirality at an early stage of the synthesis and propagating it through subsequent steps with high stereocontrol. The use of chiral starting materials, such as L-tartaric acid, has been demonstrated in the enantioselective synthesis of other natural products, providing a pathway to install specific stereocenters. acs.org

Key Synthetic Intermediates and Reaction Cascades

The total synthesis of complex molecules often relies on the strategic design and synthesis of key intermediates that can be transformed into the final product through a series of reactions. Reaction cascades, also known as domino or tandem reactions, are sequences of consecutive reactions that occur in a single step without the isolation of intermediates, offering efficiency and reduced waste. numberanalytics.com

In the synthesis of related natural products, key intermediates have been designed to enable specific reaction cascades. nih.govacs.orgethz.ch For example, a key intermediate with a 1,2-diketone functionality can be derived from an olefin and used in a cascade sequence involving transannular aldol addition, hemiketal formation, and semipinacol rearrangement to construct complex skeletons. nih.govacs.org

Ring-closing metathesis has been identified as a crucial step for forming cyclic intermediates. researchgate.netnih.govacs.org The success of subsequent cascade reactions can be dependent on the stereochemistry and structure of the intermediate formed by RCM. nih.govacs.org

Cascade reactions can involve various types of transformations, including C-H activation, cyclization, oxidation, and rearrangements, leading to the rapid assembly of complex molecular structures. acs.org The design of these cascades and the identification of suitable key intermediates are central to efficient total synthesis.

Novel Synthetic Methodologies and Green Chemistry Principles in this compound Synthesis

The development of novel synthetic methodologies and the incorporation of green chemistry principles are increasingly important in chemical synthesis. Novel methodologies aim to provide more efficient, selective, and environmentally friendly routes to target molecules. Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances.

Microwave-assisted synthesis is an example of a novel methodology that can significantly reduce reaction times and potentially improve efficiency. nih.govmdpi.com This technique has been applied to the synthesis of heterocyclic analogs of jasmone. nih.gov

Organic electrosynthesis is another promising green chemistry tool that utilizes electrical energy to drive reactions, avoiding the need for harsh chemical oxidants or reductants and minimizing waste generation. researchgate.net This approach allows for alternative reaction pathways and can achieve high selectivity. researchgate.net

The use of environmentally benign reagents and solvents is a key aspect of green chemistry. kose-cosmetology.or.jpmdpi.com Reactions conducted under solvent-free conditions or in water are examples of efforts to reduce the environmental impact of synthesis. mdpi.comnih.gov

The application of green synthesis principles extends to the preparation of nanomaterials, where plant extracts can be used as reducing and stabilizing agents. nih.govresearchgate.net While this is not directly related to this compound synthesis, it illustrates the broader trend towards utilizing natural and less toxic materials in chemical processes.

Organocatalysis, which uses small organic molecules as catalysts instead of transition metals, is another area of research contributing to greener synthesis by avoiding the use of potentially toxic metal catalysts. mdpi.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which can be challenging to achieve using purely chemical methods.

Chemoenzymatic approaches have been successfully applied in the synthesis of complex molecules, particularly carbohydrates and glycans, where precise control over stereochemistry and glycosidic linkages is essential. researchgate.netrsc.orgnih.govrsc.org Enzymes such as glycosyltransferases and glycosidases are utilized in these syntheses to build complex oligosaccharide structures. rsc.org

While specific examples of chemoenzymatic synthesis of this compound were not found in the provided search results, the principles of this approach are highly relevant to the synthesis of complex natural products with challenging stereocenters and functional groups. A chemoenzymatic route could potentially involve using enzymes to catalyze specific steps, such as selective oxidations, reductions, or glycosylations, within a synthetic sequence that also incorporates chemical transformations. Research into the chemoenzymatic synthesis of other natural products, such as epoxy-quinol type compounds, demonstrates the potential of this hybrid approach. researchgate.net

The integration of enzymatic steps into chemical synthesis pathways can offer advantages in terms of efficiency, selectivity, and sustainability, aligning with green chemistry principles.

Chemical Modification and Derivatization Studies of Jasminin

Structure-Modification Relationships and Chemical Reactivity

The biological activity of jasminin (B1164225) is intrinsically linked to its chemical structure. Understanding the relationship between structural modifications and the resulting changes in chemical reactivity and biological function is crucial for the design of novel analogs with desired properties. nih.govyoutube.com

The key functional groups in this compound that dictate its reactivity are the α,β-unsaturated ketone in the cyclopentenone ring, the ester group, and the double bond in the pentenyl side chain. pressbooks.pubsolubilityofthings.com

Cyclopentenone Ring: The electrophilic β-carbon of the α,β-unsaturated ketone is susceptible to nucleophilic attack, a reactivity that is often crucial for the biological activity of many cyclopentenone-containing natural products. Modifications that alter the electron density of this system, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact its reactivity and biological profile. organic-chemistry.org The stereochemistry of the substituents on the cyclopentenone ring is also critical for biological activity. nih.gov

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. These modifications can influence the polarity, solubility, and metabolic stability of the molecule, which in turn can affect its bioavailability and biological activity. nih.govpressbooks.pub

Pentenyl Side Chain: The double bond in the pentenyl side chain can undergo various reactions such as hydrogenation, epoxidation, or dihydroxylation. Altering the length and saturation of this side chain can impact the molecule's interaction with its biological targets. nih.gov

Modification SiteType of ModificationPotential Impact on Reactivity/Activity
Cyclopentenone Ring Reduction of the double bondDecreased electrophilicity, potential loss of activity.
Introduction of substituentsAltered steric and electronic properties, modulation of activity. nih.gov
Ester Group Hydrolysis to carboxylic acidIncreased polarity, altered solubility and binding interactions.
Conversion to other esters/amidesModified lipophilicity and metabolic stability. nih.gov
Pentenyl Side Chain HydrogenationLoss of rigidity, potential change in binding affinity.
Isomerization (cis/trans)Altered three-dimensional shape, impacting receptor binding.

This table is interactive. You can sort and filter the data by clicking on the column headers.

Targeted Derivatization for Analytical Enhancement and Detection

The detection and quantification of this compound in complex biological matrices often require derivatization to enhance its analytical properties. nih.govnih.gov this compound lacks a strong chromophore or fluorophore, making its detection by UV-Vis or fluorescence spectroscopy challenging at low concentrations. squ.edu.omnih.gov

Derivatization for HPLC-Fluorescence Detection:

To improve sensitivity in High-Performance Liquid Chromatography (HPLC), this compound can be derivatized with a fluorescent tag. jascoinc.com This typically involves reacting a functional group in the this compound molecule with a fluorescent labeling reagent. For instance, the carboxylic acid moiety (after hydrolysis of the methyl ester) can be coupled with fluorescent amines or hydrazines. squ.edu.om

Common fluorescent derivatizing reagents include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines, and phenolic hydroxyl groups.

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines. jascoinc.com

4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F): Reacts with amines and thiols.

The choice of reagent depends on the specific functional group to be targeted and the desired excitation and emission wavelengths for detection. squ.edu.om

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

For analysis by Gas Chromatography (GC), the polarity of this compound needs to be reduced and its volatility increased. rsc.org This is achieved through derivatization of its polar functional groups, primarily the ketone. Silylation is a common technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com

Analytical MethodDerivatization StrategyReagent ExamplePurpose
HPLC Fluorescent labeling of the carboxylic acid (post-hydrolysis)Dansyl chlorideEnhance detection sensitivity via fluorescence. squ.edu.om
GC-MS Silylation of the ketone groupBSTFAIncrease volatility and thermal stability. youtube.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Functionalization for Conjugation and Tagging in Research Applications

Functionalization of this compound with various tags and for conjugation to biomolecules is a key strategy for its use in a wide range of research applications, from immunoassays to affinity chromatography. bio-connect.nlresearchgate.net

Biotinylation:

As mentioned in the context of photoaffinity probes, biotin (B1667282) is a widely used tag due to its high-affinity interaction with avidin (B1170675) and streptavidin. nih.gov Biotinylated this compound can be used for:

Affinity purification: Immobilized avidin or streptavidin can be used to capture and purify this compound-binding proteins from a complex mixture.

Immunoassays: Biotinylated this compound can be used as a tracer in competitive enzyme-linked immunosorbent assays (ELISAs) for the quantification of this compound.

Conjugation to Carrier Proteins:

For the production of antibodies against small molecules like this compound (haptens), it is necessary to conjugate them to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). quora.comsemanticscholar.org This is because small molecules alone are generally not immunogenic. The conjugation is typically achieved by first introducing a reactive handle into the this compound molecule, such as a carboxylic acid or an amine, which can then be coupled to the amino or carboxyl groups on the surface of the carrier protein using cross-linking agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or N-Hydroxysuccinimide (NHS) esters. nih.gov

Click Chemistry:

The introduction of an azide (B81097) or alkyne functionality into the this compound structure opens up the possibility of using "click chemistry," a set of highly efficient and specific reactions, for its conjugation to a wide variety of molecules. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. bio-connect.nl This allows for the straightforward attachment of fluorescent dyes, affinity tags, or other molecular probes to this compound under mild conditions.

ApplicationFunctionalization/Tagging StrategyKey Reagents/Linkers
Affinity Purification BiotinylationBiotin-NHS ester
Antibody Production Conjugation to carrier proteinEDC, NHS, KLH, BSA quora.comsemanticscholar.org
Fluorescence Imaging "Click" reaction with a fluorescent dyeAzide- or alkyne-modified this compound, fluorescent alkyne or azide

This table is interactive. You can sort and filter the data by clicking on the column headers.

Mechanistic Investigations of Jasminin S Interactions with Biological Systems Pre Clinical Focus

Modulation of Cellular Signaling Pathways in Model Organisms/Cell Lines

Investigations into Jasminin's effects on cellular signaling pathways have been conducted using model organisms and cell lines. One study in RAW264.7 cells demonstrated that This compound (B1164225) can induce the production of tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This induction was found to involve the simultaneous activation of several key signaling pathways, including Akt, MAPKs (ERK1/2, JNK1/2, and p38), and NF-κB. nih.govnih.gov Pre-treatment with inhibitors of these pathways effectively suppressed this compound-induced TNF-α production, indicating their involvement in this process. nih.govnih.gov

Receptor Binding and Ligand-Target Interactions

While direct studies specifically detailing this compound's receptor binding and ligand-target interactions are limited in the provided search results, the broader context of related compounds and signaling pathways offers some insight. The concept of receptor-ligand interaction is fundamental to how many compounds exert biological effects, involving the binding of a ligand to a specific receptor protein, which can then trigger a cellular response. acs.orgfrontiersin.org Studies on related compounds, such as jasmone (B1672801) (a minor constituent of jasmine essential oil), have explored interactions with receptors like the aryl hydrocarbon receptor (AhR), demonstrating ligand-selective allosteric antagonism. nih.gov This suggests that compounds found in jasmine could interact with various receptors.

Downstream Signaling Cascade Activation or Inhibition

This compound has been shown to activate downstream signaling cascades. In RAW264.7 cells, this compound treatment led to the activation of the PI3K-Akt pathway, evidenced by increased Akt phosphorylation. nih.gov This phosphorylation was observed as early as 5 minutes after treatment and persisted for up to 30 minutes. nih.gov Furthermore, this compound caused the degradation of IκB-α protein and activated MAP kinases (ERK1/2, JNK1/2, and p38), which are associated with increased TNF-α protein expression. nih.gov The activation of these MAP kinases occurred in a time-dependent manner, with maximal phosphorylation levels reached at 15 minutes. nih.gov These findings indicate that this compound can trigger multiple downstream signaling events that converge on the induction of TNF-α.

Investigation of Protein Kinase Activity and Enzyme Kinetics

The involvement of protein kinases in this compound's mechanism of action is highlighted by the activation of Akt and MAPKs, which are families of protein kinases. nih.govmdpi.com Protein kinases play crucial roles in regulating cellular signaling cascades by phosphorylating target proteins, thereby altering their activity or function. researchgate.net While specific enzyme kinetics studies directly on this compound's interaction with these kinases are not detailed in the provided results, the observation of their phosphorylation and activation kinetics following this compound treatment underscores the importance of kinase activity in its biological effects. nih.gov The regulation of enzyme kinetics, including protein kinases, can be influenced by various factors, such as substrate concentration. arxiv.org

Gene Expression Profiling and Transcriptomic Analysis in Response to this compound

Transcriptomic analysis provides insights into how a compound affects global gene expression. While direct transcriptomic analysis of this compound's effects on mammalian cells is not explicitly detailed, studies on Jasminum sambac (jasmine) have utilized transcriptomic analysis to understand biological processes like flowering regulation and stress response. nih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov These studies have identified differential expression of genes related to various pathways, including plant hormone signal transduction and transcription factors. nih.govfrontiersin.orgmdpi.com The principles of transcriptomic analysis used in these plant studies, involving the identification of differentially expressed genes and pathway enrichment analysis, are applicable to understanding the cellular responses to compounds like this compound in other biological systems. nih.govresearchgate.netmdpi.comnih.govalfaisal.edu

Proteomic and Metabolomic Investigations of Cellular Perturbations

Proteomic and metabolomic investigations offer complementary views of cellular changes in response to a stimulus by analyzing the protein and metabolite profiles, respectively. While specific studies on this compound's impact on the proteome and metabolome are not extensively detailed in the provided results, the general application of these techniques in biological research is highlighted. Proteomic studies can identify changes in protein abundance and modifications associated with a compound's mechanism of action. nih.gov Metabolomic analysis can reveal alterations in cellular metabolic pathways. nih.govacs.orgcreative-proteomics.com The integration of proteomic and metabolomic data can provide a more holistic understanding of cellular perturbations. acs.orgthno.org

Interaction with Specific Macromolecular Targets (e.g., Enzymes, Proteins, Nucleic Acids)

This compound's interactions with specific macromolecular targets are central to its mechanistic effects. As discussed, this compound influences the activity of protein kinases like Akt and MAPKs, which are key protein targets in signaling pathways. nih.gov While direct binding affinities or detailed interaction mechanisms with these specific kinases are not provided, their activation indicates a functional interaction, possibly direct or indirect. The induction of TNF-α production implies an interaction with the cellular machinery responsible for cytokine synthesis and secretion, involving transcription factors like NF-κB and components of the signaling pathways that regulate its activity. nih.govnih.gov Although not directly about this compound, studies on other jasmine components or related research highlight potential interactions with enzymes like tyrosinase or matrix metalloproteinases (MMPs), or with nucleic acids through mechanisms like protein-DNA interactions. researchgate.netoup.comacs.orgbiorxiv.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound74184102

Data Tables

Based on the search results, a table summarizing the effect of this compound on key signaling pathways in RAW264.7 cells can be constructed:

Signaling PathwayEffect of this compound Treatment (50 µM)Time to Activation (approx.)Associated Downstream EffectSource
AktIncreased phosphorylation5 minutesTNF-α production nih.gov
ERK1/2 (MAPK)Increased phosphorylation15 minutesTNF-α production nih.gov
JNK1/2 (MAPK)Increased phosphorylation5 minutesTNF-α production nih.gov
p38 (MAPK)Increased phosphorylation5 minutesTNF-α production nih.gov
NF-κBActivation (nuclear translocation)Not specified (associated with MAPK activation)TNF-α production nih.gov

Note: This table is based on the findings in RAW264.7 cells as reported in the cited source.

Cellular Response in In Vitro and In Vivo Non-Human Models for Mechanistic Understanding

Pre-clinical research utilizing both in vitro and in vivo non-human models is crucial for elucidating the cellular mechanisms underlying the biological activities of compounds like this compound. These studies provide detailed insights into how this compound interacts with specific cell types and influences various physiological pathways before potential investigation in human systems.

Studies have explored the effects of this compound on cellular responses, particularly in the context of immune and cancer cells in non-human models. For instance, research using RAW264.7 cells, a mouse macrophage cell line, has investigated the ability of this compound to induce the production of tumor necrosis factor-alpha (TNF-α) mdpi.com. Activated macrophages play a defensive role against viral infections, and the activation of these cells by this compound has been explored mdpi.com.

Detailed research findings indicate that this compound can activate RAW 264.7 cells, leading to a significant increase in TNF-α production. This induction was observed across a range of tested concentrations, with even lower concentrations of this compound resulting in a substantial increase in cell proliferation compared to control groups mdpi.com.

The mechanism by which this compound induces TNF-α production in RAW264.7 cells has been investigated, highlighting the involvement of key signaling pathways. Studies have shown that this compound stimulates the simultaneous activation of the Akt, mitogen-activated protein kinases (MAPKs), and nuclear factor-kappa B (NF-κB) signaling pathways mdpi.com. Furthermore, the pretreatment of cells with inhibitors specific to these pathways effectively suppressed the this compound-induced TNF-α production, providing evidence for their involvement in this cellular response mdpi.com. Specifically, this compound was observed to activate the NF-κB signal pathway in a time-dependent manner, suggesting that this activation partly contributes to the secretion of TNF-α mdpi.com.

The endogenous TNF-α induced by this compound in these in vitro macrophage models has also demonstrated biological activity. Supernatants collected from this compound-treated RAW 264.7 cells, containing the induced TNF-α, exhibited antiviral activity against herpes simplex virus 1 (HSV-1) in Vero E6 cells mdpi.com.

While the precise mechanisms by which this compound significantly increases TNF-α production are still being elucidated, these in vitro studies in non-human cell lines provide valuable data on its immunomodulatory potential at the cellular level mdpi.com.

Beyond immune responses, research into the broader biological activities of compounds found in Jasminum species, which may include this compound, has indicated potential anti-cancer effects. These effects are often linked to mechanisms such as changes in cellular ATP levels, induction of redifferentiation through MAPK activity, and the induction of apoptosis via reactive oxygen species (ROS) nih.gov. Studies on jasmonic acid and its derivatives, structurally related to this compound, have shown an increase in ROS levels in various cancer cell lines, including those derived from glioblastoma, non-small cell lung cancer, and uterine cancer nih.gov. This increase in ROS can lead to the death of certain types of cancer cells nih.gov. Furthermore, these compounds have been shown to increase the expression of pro-apoptotic proteins in cancer cells nih.gov.

Similarities in the action of jasmonate compounds have been observed between plant and animal cells, including effects on the cell cycle and programmed cell death nih.gov.

The anti-inflammatory potential of extracts from Trachelospermum jasminoides, a plant containing this compound, has also been investigated in non-human models. Studies have shown that these extracts can suppress inflammatory responses in macrophages and reduce levels of pro-inflammatory mediators like TNF-α and nitric oxide (NO) in in vivo models of inflammation researchgate.net. The anti-inflammatory effects may involve the inhibition of enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and 12-lipoxygenase researchgate.net.

The following table summarizes some key findings from in vitro studies on the cellular effects of this compound and related compounds in non-human models:

Cell Type (Non-Human)Compound/ExtractObserved Cellular ResponseProposed Mechanism(s) InvolvedSource
RAW264.7 (Mouse Macrophage)This compoundIncreased TNF-α production, Enhanced cell proliferationActivation of Akt, MAPKs, and NF-κB signaling pathways mdpi.com
Various Cancer Cell LinesJasmonic acid and derivativesIncreased ROS levels, Induction of apoptosis, Increased expression of pro-apoptotic proteinsChanges in ATP levels, MAPK activity, ROS-induced apoptosis nih.gov
MacrophagesT. jasminoides extractSuppression of inflammatory responses, Reduced TNF-α and NO levelsInhibition of COX-1, COX-2, PLA2, 12-LOX enzymes researchgate.net

In vivo studies in non-human models further support the biological activities observed in vitro. For example, extracts from Trachelospermum jasminoides have demonstrated anti-inflammatory and analgesic effects in animal models, reducing paw edema and pain behavior, and decreasing serum levels of TNF-α and nitric oxide researchgate.net. These in vivo findings complement the in vitro data by showing systemic effects and the modulation of inflammatory markers in a living system researchgate.net.

While research on this compound specifically at the cellular and mechanistic level in non-human models is still developing, studies on related jasmonates and extracts from this compound-containing plants provide a foundation for understanding its potential biological interactions. The observed effects on immune cell activation, modulation of oxidative stress, and influence on inflammatory pathways highlight areas for further detailed mechanistic investigation of this compound itself in relevant pre-clinical models.

Structure Activity Relationship Sar Studies of Jasminin and Its Derivatives

Correlation of Structural Features with Mechanistic Biological Activities

Data tables illustrating the relationship between specific structural modifications and changes in biological activity would typically present a series of Jasminin (B1164225) derivatives, their structures, and quantitative measures of their activity in specific biological assays (e.g., IC₅₀, EC₅₀ values).

Pharmacophore Development for Research Tool Design

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. researchgate.net Developing a pharmacophore for this compound, based on its active structural features and the properties of its derivatives, can aid in designing new research tools or identifying potential lead compounds with similar biological activity. mdpi.com This involves identifying key features such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups that are crucial for binding to a target. researchgate.netrsc.org For instance, if this compound is found to interact with a particular protein, a pharmacophore model could be constructed based on the structural elements of this compound that are critical for this interaction. This model can then be used to virtually screen databases of compounds to find molecules that share these key features, potentially leading to the discovery of novel compounds with similar or improved activity. mdpi.com

Ligand Efficiency and Lipophilic Efficiency Analysis in Compound Optimization

Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used in compound optimization to assess the quality of binding. biorxiv.orgresearchgate.net LE normalizes binding affinity by the size of the ligand (typically the number of heavy atoms), providing a measure of how effectively each atom contributes to the binding energy. researchgate.net LLE, also known as lipophilic ligand efficiency (LipE), relates binding affinity to the compound's lipophilicity (logP or logD). gardp.orgsciforschenonline.org These metrics are valuable in SAR studies for optimizing compounds because they help balance potency with other important properties like size and lipophilicity, which can impact pharmacokinetics and potential for off-target effects. biorxiv.orgresearchgate.netsciforschenonline.org A compound with high potency but poor LE or LLE might achieve its potency simply by being large or very lipophilic, which could lead to issues like poor solubility or non-specific binding. researchgate.netsciforschenonline.org Analyzing LE and LLE for this compound and its derivatives can guide structural modifications to improve binding affinity without unduly increasing size or lipophilicity, thus leading to more promising research tools or drug candidates. biorxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds mathematical models to correlate chemical structure with biological activity. creative-biostructure.comresearchgate.net These models can then be used to predict the activity of new, untested compounds based on their structural features. creative-biostructure.comresearchgate.net QSAR is a powerful tool in SAR studies, allowing researchers to explore a wider range of structural variations and predict their potential activity before synthesis and experimental testing. researchgate.net

Descriptor Selection and Feature Engineering

The first step in QSAR modeling is to represent the chemical structures of the compounds numerically using molecular descriptors. creative-biostructure.comresearchgate.netiaeng.org These descriptors can capture various aspects of a molecule's structure and properties, such as size, shape, electronic properties, and topological features. researchgate.netiaeng.orgmdpi.com The selection of relevant descriptors is crucial for building a robust and predictive QSAR model. researchgate.netnih.govresearchgate.net Feature engineering involves creating new, more informative features from the initial set of descriptors. Various methods exist for descriptor selection and feature engineering, aiming to identify the most relevant features that correlate with the biological activity and reduce the dimensionality of the data, avoiding issues like the "curse of dimensionality". researchgate.netmdpi.comnih.govresearchgate.net

Model Validation and Applicability Domain Assessment

Once a QSAR model is built, it must be rigorously validated to ensure its reliability and predictive power. acs.orgnih.gov Validation typically involves testing the model on a set of compounds that were not used during the model development (external validation set). acs.orgnih.gov Statistical parameters are used to assess the model's goodness-of-fit, robustness, and predictive accuracy. acs.org A critical aspect of QSAR model reliability is defining its applicability domain (AD). acs.orgscispace.comnih.gov The AD defines the structural and property space for which the model is expected to provide reliable predictions. scispace.comnih.govmdpi.com Predictions for compounds that fall outside the model's AD are less likely to be accurate. scispace.commdpi.com Assessing the AD involves evaluating how similar a new compound is to the compounds in the training set used to build the model. scispace.comnih.gov Methods for AD assessment include analyzing the range of descriptor values in the training set or calculating distances between the new compound and the training set compounds in the descriptor space. scispace.comcadaster.eu

Advanced Analytical Method Development and Validation for Jasminin Research

The rigorous scientific investigation of the secoiridoid glucoside Jasminin (B1164225), a compound of interest from Jasminum species, necessitates the development of sophisticated and validated analytical methodologies. These methods are crucial for accurate quantification, structural elucidation, and purity assessment, which form the bedrock of any further research into its biological activities and potential applications. Modern analytical chemistry provides a powerful toolkit to address the challenges associated with analyzing a complex natural product like this compound, often present in intricate plant matrices.

Theoretical and Computational Chemistry Approaches in Jasminin Research

Mechanistic Prediction through Computational ModelingThis involves using a combination of computational methods to build a model that can predict the overall mechanism of action of a compound. For jasminin (B1164225), this would involve integrating data from various sources to propose a detailed hypothesis of how it brings about its effects on a biological system.

While these computational approaches are powerful tools in chemical research, their application to the specific compound this compound has not been documented in a way that would allow for the creation of a thorough and scientifically accurate article as requested. Future research may explore these aspects of this compound, which would then enable a more detailed computational analysis.

Research Applications and Potential of Jasminin Non Clinical Focus

Application in Plant Biology Research (e.g., Plant Hormone Studies)

Jasmonates, a class of oxylipin signaling molecules that includes jasmonic acid (JA) and its derivatives, are crucial plant hormones involved in regulating stress responses and development. nih.govuni-hohenheim.dersc.org They play significant roles in defense against insects and pathogens, as well as in processes like growth, senescence, and reproductive development. nih.govuni-hohenheim.deslideshare.net Jasmonoyl-L-isoleucine (JA-Ile) is considered a major bioactive form of jasmonates and is essential for jasmonate signaling in vascular plants. rsc.org

Research in plant biology frequently utilizes chemical regulators that perturb plant hormone biosynthesis, metabolism, transport, and signal transduction to decipher the complexity of plant hormone networks. tandfonline.com Studies involving mutants deficient in JA biosynthesis or perception have been instrumental in understanding the role of jasmonates in plant-insect interactions. nih.gov Exogenous application of JA typically restores wild-type function in these mutants. nih.gov

While Jasminin (B1164225) (CID 74184102) is a glycoside, and the search results primarily highlight jasmonates like jasmonic acid and methyl jasmonate in the context of plant hormones, the broader category of natural products from plants, such as those found in Jasminum officinale, includes various compounds like terpenoids and glycosides. researchgate.net The study of these compounds can contribute to understanding plant biological processes. Given that this compound is a compound found in jasmine, it could potentially be investigated for its effects on plant growth, development, or stress responses, possibly in relation to or interacting with known plant hormone pathways.

Role in Understanding Natural Product Diversity and Evolution

Natural products, also known as secondary metabolites, are a vast array of complex molecules produced by plants, microorganisms, and other organisms. mpg.de They play crucial roles in ecosystems and are a significant source of compounds with potential applications, including in medicine. mpg.de Understanding the diversity and evolution of these compounds is a key area of research. rsc.orgacs.org

Phylogenetic methods and the study of gene clusters involved in secondary metabolite biosynthesis are increasingly important in natural product research to infer the evolutionary history of these compounds. rsc.orgacs.org Genomic studies of plant species, such as the analysis of jasmine chloroplast genomes, provide insights into genetic diversity and evolutionary patterns within a genus. researchgate.netnih.gov

Studying compounds like this compound contributes to the broader understanding of natural product diversity by characterizing the chemical repertoire of the organisms that produce them. Analyzing the biosynthetic pathways leading to this compound and comparing them across different plant species can shed light on the evolutionary processes that have shaped the chemical diversity observed in nature. mpg.de Research in this area involves identifying the enzymes and genes responsible for this compound biosynthesis and using this information to trace its evolutionary origins and relationship to other natural products.

Future Research Directions and Emerging Methodologies in Jasminin Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly crucial for a holistic understanding of natural products like Jasminin (B1164225). These techniques provide complementary layers of biological information, from the genetic blueprint to the resulting metabolites and proteins.

Genomics can reveal the genetic machinery involved in this compound biosynthesis, identifying the genes encoding the enzymes responsible for its synthesis. Transcriptomics can provide insights into gene expression patterns, indicating when and where these biosynthetic genes are active. Proteomics focuses on the proteins produced, allowing for the identification and characterization of the enzymes involved in the pathway. Metabolomics, which studies the complete set of small molecules, can directly measure this compound levels and identify related metabolites, offering a snapshot of the metabolic state of the organism producing it.

Integrating these omics datasets can help researchers connect genes to enzymes and ultimately to the production of this compound. This integrated approach can elucidate complex regulatory networks controlling this compound biosynthesis and identify potential targets for metabolic engineering to enhance its production. Studies on other natural products have demonstrated the power of multi-omics integration in uncovering biosynthetic pathways and identifying novel compounds. nih.govuic.edufrontiersin.orgnih.govnih.govfrontiersin.org For instance, multi-omics analysis has been used to understand the biosynthesis of aroma compounds in jasmine (Jasminum sambac), identifying genes and metabolites involved in phenylpropanoid and terpenoid pathways, which are relevant to understanding the broader class of compounds that may include this compound. nih.govoup.com

Interactive Data Table 1: Potential Omics Data Integration for this compound Research

Omics LayerInformation ProvidedPotential Insights for this compound Research
GenomicsDNA sequence, gene identificationIdentification of this compound biosynthetic gene clusters. uic.edu
TranscriptomicsGene expression levelsUnderstanding regulation of biosynthetic genes. nih.gov
ProteomicsProtein identification and abundanceCharacterization of enzymes in the biosynthetic pathway. frontiersin.org
MetabolomicsIdentification and quantification of metabolitesMeasurement of this compound levels and related compounds. nih.gov
Integrated OmicsInterconnected biological processesElucidation of regulatory networks and metabolic flux towards this compound. nih.govnih.govnih.gov

Advancements in Microfluidics and Miniaturized Analytical Platforms

Microfluidics and miniaturized analytical platforms offer significant advantages for the study of natural products, particularly when dealing with limited sample quantities or the need for high-throughput analysis. These technologies enable the manipulation and analysis of small volumes of fluids within microchannels, leading to reduced reagent consumption, faster analysis times, and improved control over reaction conditions. researchgate.netnih.govtissueeng.netfrontiersin.orgacs.org

For this compound research, microfluidics can be applied to various stages, including sample preparation, separation, and detection. Miniaturized platforms can facilitate high-throughput screening of natural extracts for the presence of this compound or compounds with similar properties. acs.org They can also be used to study enzyme kinetics involved in this compound biosynthesis or to perform reactions in a controlled and efficient manner. nih.govtissueeng.net The integration of microfluidics with other analytical techniques, such as mass spectrometry, can enable rapid and sensitive detection of this compound and its precursors. acs.org

The benefits of microfluidics in natural product analysis include rapid analysis, high information content, and low fabrication cost. researchgate.net These platforms are particularly suitable for the analysis and screening of trace natural products. researchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various areas of natural product research, from accelerating drug discovery to optimizing synthesis planning. rsc.orgacs.orgdypvp.edu.innih.govacs.org These computational approaches can analyze large and complex datasets generated from omics studies or high-throughput screening, identifying patterns and making predictions that would be challenging for traditional methods. dypvp.edu.inacs.org

In the context of this compound, AI and ML can be used to predict potential biological activities based on its chemical structure, analyze complex omics data to identify key genes or enzymes in its biosynthesis, or design novel synthetic routes for its production. rsc.orgdypvp.edu.inacs.org ML algorithms can also be employed to optimize fermentation conditions for microbial production of this compound or to predict the yield of chemical synthesis reactions. rsc.org The integration of AI with natural product databases can facilitate the rapid identification and dereplication of this compound and related compounds. dypvp.edu.in

AI tools, including machine learning and deep learning, have revolutionized drug development by enhancing data analysis and predictive modeling. acs.orgnih.gov They can forecast molecular properties, assign functions, or generate novel structures. rsc.org AI has also facilitated the synthesis planning of complex natural products. rsc.org

Interactive Data Table 2: Applications of AI/ML in Natural Product Research

AI/ML ApplicationDescriptionRelevance to this compound Research
Property PredictionPredicting physical, chemical, or biological properties from structure. dypvp.edu.inPredicting potential bioactivity or physicochemical characteristics of this compound. dypvp.edu.inacs.org
Biosynthesis Pathway AnalysisIdentifying genes and enzymes involved in metabolic pathways. acs.orgElucidating the complex biosynthetic route of this compound. acs.org
Synthetic Route DesignGenerating potential chemical synthesis pathways. rsc.orgDesigning efficient and sustainable methods for this compound synthesis. rsc.org
High-Throughput Data AnalysisIdentifying patterns and insights in large datasets (e.g., omics, screening).Analyzing integrated omics data or screening results to find correlations with this compound. dypvp.edu.in
Structure Elucidation AssistanceInterpreting spectroscopic data to determine chemical structures. dypvp.edu.inAiding in the structural confirmation of this compound or related compounds. dypvp.edu.in

Exploration of Unconventional Biosynthetic Pathways

While the general biosynthetic pathways for some classes of natural products are known, the specific routes for many complex molecules, including this compound, may involve unconventional steps or enzymes. Future research should focus on exploring these less-understood biosynthetic routes. This could involve investigating novel enzymatic reactions, unusual substrates, or the involvement of multi-enzyme complexes. nih.gov

Unusual enzymology has been uncovered in the biosynthesis of bacterial natural products, suggesting that much natural product diversity, including entire substance classes, awaits discovery. nih.gov Noncanonical substrate biosynthesis is an important mechanism for generating natural product chemical diversity. nih.gov

Development of Novel Synthetic Strategies with Enhanced Efficiency and Sustainability

The chemical synthesis of complex natural products like this compound can be challenging, often requiring multiple steps and potentially hazardous reagents. Future research should focus on developing novel synthetic strategies that are more efficient, atom-economical, and environmentally sustainable. hilarispublisher.comworldscientific.comgreencatalysis.jprsc.orgresearchgate.net

This could involve the development of new catalytic methods, the use of flow chemistry for continuous and controlled reactions, or the application of green chemistry principles to minimize waste and energy consumption. nih.govhilarispublisher.comworldscientific.comgreencatalysis.jprsc.org Exploring biocatalysis, utilizing enzymes or whole cells to perform specific transformations, offers a promising avenue for more sustainable synthesis. hilarispublisher.comacs.org Asymmetric synthesis, focusing on the production of specific enantiomers, is also important for natural products with chiral centers, ensuring the desired biological activity. ucl.ac.uk

Novel synthetic strategies could aim to reduce the number of synthetic steps, improve reaction yields, and utilize renewable resources as starting materials. hilarispublisher.comresearchgate.net The development of novel functional polymers derived from renewable sources, such as jasmine lactone, demonstrates a move towards more sustainable synthesis in related areas. researchgate.netpharmaexcipients.com

Sustainable synthesis aims to minimize environmental impact while maximizing efficiency and safety. hilarispublisher.com Green chemistry approaches, such as biocatalysis and enzymatic transformations, offer sustainable alternatives to traditional chemical synthesis methods. hilarispublisher.com

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s properties?

  • Methodological Answer :
  • Re-optimize computational parameters (e.g., force fields, solvation models).
  • Validate predictions with experimental controls (e.g., synthetic analogs with modified substituents).
  • Report limitations (e.g., in silico models may overlook stereochemical effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.